molecular formula C9H22Cl2N2 B1291545 N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride CAS No. 1177346-07-4

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride

Cat. No.: B1291545
CAS No.: 1177346-07-4
M. Wt: 229.19 g/mol
InChI Key: RRLQDBPYRZQQKA-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride (N1-CHDMED) is a cyclic diamine derivative that has been widely utilized in scientific research as a reagent for various biochemical and physiological applications. N1-CHDMED has been found to be a highly effective reagent for the synthesis of various compounds, and its use in laboratory experiments has been gaining popularity in recent years.

Scientific Research Applications

Molecular Structure and Crystal Packing Interactions

Research has highlighted the significance of various intermolecular interactions in the crystal packing of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride analogues. Studies have shown that these interactions, including C–H⋯N, C–H⋯π, and π⋯π contacts, play a crucial role in determining the crystal structures and properties of these compounds. These interactions facilitate the formation of linear chains, layer structures, and three-dimensional networks, demonstrating the compound's potential in materials science, particularly in the design of molecular crystals with desired physical properties (Lai, Mohr, & Tiekink, 2006).

Chiral Catalysis and Optical Materials

N1-Cyclohexyl-N1-methylethane-1,2-diamine derivatives have been utilized in the synthesis of chiral mononuclear and polymeric cadmium(II) complexes. These complexes display luminescent properties, suggesting potential applications as optical materials. The study indicates that the positional isomerism of the ligands contributes to the formation of these complexes, underscoring the compound's utility in developing new materials for optical applications (Cheng et al., 2013).

Asymmetric Synthesis and Organocatalysis

The compound has shown promise in asymmetric synthesis and organocatalysis. A novel chiral 1,2-diaminocyclohexane derivative was synthesized and employed as a catalyst in aldol reactions between ketones and aryl aldehydes, achieving high yields and excellent enantioselectivity. This highlights its application in the synthesis of enantiomerically pure compounds, a crucial aspect of pharmaceutical and fine chemical manufacturing (Xu, Li, & Gou, 2013).

Synthesis of Enantiomerically Pure Compounds

Additionally, an efficient pathway to synthesize enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine highlights its importance in the preparation of chiral building blocks. Such compounds are invaluable for the development of new drugs and materials with specific optical properties (Shen, Ye, Hou, & Wang, 2013).

Properties

IUPAC Name

N'-cyclohexyl-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLQDBPYRZQQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627808
Record name N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177346-07-4
Record name N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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